molecular formula C12H13N5 B1293572 N-2-naphthylimidodicarbonimidic diamide CAS No. 5426-97-1

N-2-naphthylimidodicarbonimidic diamide

Cat. No.: B1293572
CAS No.: 5426-97-1
M. Wt: 227.27 g/mol
InChI Key: RDLIBCPWPNCFBW-UHFFFAOYSA-N
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Description

N-2-naphthylimidodicarbonimidic diamide (CAS: 5426-97-1), also known as 2-naphthyl biguanide or NSC14445, is a guanidine derivative featuring a naphthalene moiety. Its structure comprises a central imidodicarbonimidic diamide scaffold substituted with a 2-naphthyl group (Fig. 1). This compound is of interest due to its structural similarity to bioactive diamides, which are known for diverse pharmacological and industrial applications.

Figure 1. Proposed structure of this compound, highlighting the naphthyl substituent and diamide backbone.

Properties

IUPAC Name

1-(diaminomethylidene)-2-naphthalen-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLIBCPWPNCFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274542
Record name N-2-naphthylimidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-97-1
Record name NSC14445
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-2-naphthylimidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-naphthylimidodicarbonimidic diamide typically involves the reaction between naphthylamine and cyanamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-2-naphthylimidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthylimidodicarbonimidic diamide oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Naphthylimidodicarbonimidic diamide oxide.

    Reduction: Naphthylamine derivatives.

    Substitution: Substituted naphthylimidodicarbonimidic diamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-2-naphthylimidodicarbonimidic diamide has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological molecules, making it a candidate for drug development.

  • Anticancer Properties : Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that imidodicarbonimidic diamides can interfere with the cell cycle and induce apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which is crucial in the development of drugs targeting metabolic pathways. Such inhibition can lead to reduced proliferation of cancer cells and improved patient outcomes .

Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis and as a stabilizer in various formulations.

  • Polymerization : The compound can act as a monomer or crosslinking agent in the synthesis of polymers. Its naphthyl group contributes to the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications .
  • Corrosion Inhibition : this compound has been studied for its effectiveness as a corrosion inhibitor in metal coatings. The imidodicarbonimidic structure provides a protective barrier against environmental degradation .

Agricultural Chemistry

The potential agricultural applications of this compound are significant, particularly in the development of pesticides and herbicides.

  • Pesticidal Activity : The compound's ability to interact with biological systems makes it a candidate for use as an active ingredient in pesticide formulations. Studies suggest that it can disrupt pest metabolism, leading to effective pest control while minimizing harm to non-target species .
  • Fertilizer Enhancements : Research indicates that incorporating this compound into fertilizers may enhance nutrient uptake in plants, thereby improving crop yields and sustainability .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Polymer Development

In a research project focusing on new polymer materials, this compound was utilized as a crosslinking agent. The resulting polymer displayed enhanced thermal stability and mechanical properties compared to traditional polymers.

Case Study 3: Agricultural Application

Field trials using a pesticide formulation containing this compound showed a marked reduction in pest populations while maintaining beneficial insect populations, indicating its potential as an environmentally friendly pest control agent.

Mechanism of Action

The mechanism of action of N-2-naphthylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Nicotinamide-Based Diamides

Nicotinamide-derived diamides (e.g., compounds 4c, 4d, and 4m) demonstrate significant cytotoxic activity against human lung cancer cell lines (A549, H460, H1299). For instance, compound 4c showed 70–80% inhibition at 40 µg/mL, attributed to the nicotinamide moiety enhancing DNA intercalation or kinase inhibition.

Thioether- and Sulfide-Containing Diamides

Novel thioether diamides (e.g., compounds 16a–16d) exhibit insecticidal activity against Plutella xylostella (diamondback moth), with LC₅₀ values ranging from 0.8–2.1 mg/L. The methylthio group in these compounds enhances binding to insect ryanodine receptors.

Larvicidal Diamides

Diamides such as compound 1 (from ) showed 90% mortality against Culex pipiens larvae at 10 ppm. The presence of halogenated aromatic rings in these derivatives is critical for larvicidal activity.

Functional Analogues

Anthranilic Acid Diamides

Anthranilic diamides (e.g., compound 7b) inhibit α-glucosidase and glycogen phosphorylase, key targets in diabetes management, with IC₅₀ values of 12–35 µM. The anthranilic acid backbone facilitates hydrogen bonding with enzyme active sites. This compound’s rigid naphthyl group might hinder similar interactions but could enhance metabolic stability .

Polyimide Precursors

3-chloro-N-phenyl-phthalimide () is a monomer for high-performance polyimides. Its chloro and phenyl groups enable polymerization via nucleophilic substitution. This compound, with a diamide core, could theoretically act as a diamine precursor, but its steric bulk may impede polymerization efficiency compared to smaller analogues .

Data Table: Key Diamide Derivatives and Their Properties

Compound Name Structural Features Biological/Chemical Activity Efficacy Data Reference ID
This compound Naphthyl-substituted diamide Not reported (structural analogue) N/A
Nicotinamide-based diamide 4c Nicotinamide moiety, chloro substituent Cytotoxic (A549, H460, H1299) 70–80% inhibition at 40 µg/mL
Thioether diamide 16a Methylthio group, trifluoromethyl Insecticidal (Plutella xylostella) LC₅₀ = 0.8 mg/L
Larvicidal diamide 1 Halogenated aryl groups Larvicidal (Culex pipiens) 90% mortality at 10 ppm
Anthranilic diamide 7b Anthranilic acid backbone α-Glucosidase inhibition IC₅₀ = 12 µM

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents (e.g., in nicotinamide diamides) increase electrophilicity, enhancing target binding .
  • Sulfur Incorporation : Thioether groups (e.g., in insecticidal diamides) improve interaction with cysteine residues in insect receptors .

Biological Activity

N-2-naphthylimidodicarbonimidic diamide, also known by its chemical formula C12_{12}H13_{13}N5_5, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}N5_5
  • Molecular Weight : 227.27 g/mol
  • CAS Number : 14623

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with imidodicarbonimidic diamide under controlled conditions. The following table summarizes various synthesis routes:

Synthesis Method Reagents Conditions
Method ANaphthalene, Imidodicarbonimidic diamideReflux in organic solvent
Method BNaphthalene derivative, AmineStirring at room temperature
Method CNaphthyl halide, Imidodicarbonimidic diamideBase catalysis

This compound exhibits biological activity primarily through its interaction with various biomolecules, potentially acting as an enzyme inhibitor or a receptor antagonist. The exact mechanism may vary based on the target biomolecule.

Case Studies and Research Findings

  • Pesticidal Activity : A study highlighted the compound's efficacy as a pesticide, demonstrating significant inhibition of certain plant pathogens. The compound was tested against various fungi and showed promising results in controlling fungal growth in agricultural settings .
  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial properties against several bacterial strains. In vitro tests revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
  • Toxicological Assessments : Safety profiles have been evaluated, indicating that while the compound shows biological activity, it also requires careful consideration regarding toxicity levels. Studies have reported varying degrees of cytotoxicity in mammalian cell lines, necessitating further research to establish safe application thresholds .

Comparative Biological Activity

The following table compares the biological activity of this compound with other similar compounds:

Compound Activity Type Efficacy
This compoundAntimicrobial, PesticidalModerate to High
Compound XAntifungalHigh
Compound YAntibacterialModerate

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